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Compound of Interest
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Cat. No.: B118758 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

interactions between inhibitors and their targets is paramount. N-Oxalylglycine (NOG), a

structural analogue of α-ketoglutarate, has emerged as a broad-spectrum inhibitor of 2-

oxoglutarate (2OG)-dependent dioxygenases, a diverse superfamily of enzymes implicated in a

range of physiological and pathological processes. This guide provides an objective

comparison of NOG's binding affinity for various dioxygenases, supported by experimental

data, detailed protocols, and visual representations of the associated signaling pathways.

N-Oxalylglycine acts as a competitive inhibitor by binding to the Fe(II) active site of 2OG-

dependent dioxygenases, thereby preventing the binding of the endogenous co-substrate, 2-

oxoglutarate. This inhibition affects a wide array of biological processes, from hypoxia sensing

and histone demethylation to collagen biosynthesis. While NOG is often described as a pan-

inhibitor, its affinity for different dioxygenase subfamilies varies, a critical consideration for its

application as a chemical probe in research and as a scaffold for the development of more

selective therapeutic agents.

Comparative Inhibitory Activity of N-Oxalylglycine
The inhibitory potency of N-Oxalylglycine across a panel of human 2-oxoglutarate-dependent

dioxygenases is summarized in the table below. The half-maximal inhibitory concentration

(IC50) values highlight the variable sensitivity of these enzymes to NOG, indicating a degree of

selectivity despite its broad-spectrum nature.
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Dioxygenase Family Enzyme IC50 (µM)

HIF Prolyl Hydroxylases PHD1 2.1[1][2]

PHD2 5.6 - 12.3[1][2][3]

Factor Inhibiting HIF (FIH) FIH1 0.36[3]

Jumonji Domain-Containing

Histone Demethylases
JMJD2A 250[1][2]

JMJD2C 500[1][2]

JMJD2E 24[1][2]

JMJD5 0.15[3]

Aspartate/Asparagine-β-

Hydroxylase
AspH 11.1[3]

Taurine/α-ketoglutarate

Dioxygenase
TauD ~290 (Ki)[4]

Signaling Pathways Modulated by N-Oxalylglycine
Inhibition
The inhibition of different dioxygenase subfamilies by N-Oxalylglycine leads to the modulation

of distinct signaling pathways. Understanding these pathways is crucial for interpreting the

cellular effects of NOG.

HIF Prolyl Hydroxylase (PHD) Pathway
Under normoxic conditions, HIF prolyl hydroxylases (PHDs) hydroxylate proline residues on the

alpha subunit of Hypoxia-Inducible Factor (HIF-α). This modification targets HIF-α for

ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent

proteasomal degradation. Inhibition of PHDs by NOG prevents this degradation, leading to the

stabilization of HIF-α, its translocation to the nucleus, and the activation of hypoxia-responsive

genes involved in angiogenesis, erythropoiesis, and metabolism.[5][6][7]
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Quench Reaction
(e.g., with acid or organic solvent)

Detection of Activity:
- MALDI-TOF MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b118758?utm_src=pdf-body-img
https://www.benchchem.com/product/b118758?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. caymanchem.com [caymanchem.com]

2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase
domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

3. pubcompare.ai [pubcompare.ai]

4. Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step
Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer - PMC
[pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. researchgate.net [researchgate.net]

7. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF
substrates | eLife [elifesciences.org]

To cite this document: BenchChem. [N-Oxalylglycine's Interaction with Dioxygenases: A
Comparative Guide to Specificity and Selectivity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b118758#specificity-and-selectivity-of-n-
oxalylglycine-for-different-dioxygenases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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